Benzoic acid, 4-[(1-methyl-2-imidazolylthio)acetyl]-, methyl ester
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Overview
Description
Benzoic acid, 4-[(1-methyl-2-imidazolylthio)acetyl]-, methyl ester is a complex organic compound with a unique structure that combines benzoic acid, imidazole, and thioacetyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-[(1-methyl-2-imidazolylthio)acetyl]-, methyl ester typically involves multiple steps. One common method is the esterification of benzoic acid derivatives with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid . The reaction conditions often require refluxing the mixture to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as the use of solid acid catalysts. For example, zirconium or titanium-based solid acids can be used to catalyze the esterification process, offering advantages in terms of catalyst recovery and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[(1-methyl-2-imidazolylthio)acetyl]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioacetyl group to a thiol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoic acid ring, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid for nitration reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while nitration can introduce nitro groups onto the aromatic ring .
Scientific Research Applications
Benzoic acid, 4-[(1-methyl-2-imidazolylthio)acetyl]-, methyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of various chemical products, including fragrances and solvents.
Mechanism of Action
The mechanism of action of Benzoic acid, 4-[(1-methyl-2-imidazolylthio)acetyl]-, methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, methyl ester: A simpler ester of benzoic acid, used in fragrances and as a solvent.
Benzoic acid, 4-methyl-, methyl ester: Another ester with a methyl group on the aromatic ring, used in similar applications.
Uniqueness
Benzoic acid, 4-[(1-methyl-2-imidazolylthio)acetyl]-, methyl ester is unique due to the presence of the imidazole and thioacetyl groups, which confer distinct chemical and biological properties. These functional groups allow for more diverse reactions and interactions compared to simpler benzoic acid esters .
Properties
Molecular Formula |
C14H15N3O3S |
---|---|
Molecular Weight |
305.35 g/mol |
IUPAC Name |
methyl 4-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate |
InChI |
InChI=1S/C14H15N3O3S/c1-17-8-7-15-14(17)21-9-12(18)16-11-5-3-10(4-6-11)13(19)20-2/h3-8H,9H2,1-2H3,(H,16,18) |
InChI Key |
CPLHOEQQKOZHLN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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